molecular formula C16H12FN3 B607126 Dipraglurant CAS No. 872363-17-2

Dipraglurant

Katalognummer: B607126
CAS-Nummer: 872363-17-2
Molekulargewicht: 265.28 g/mol
InChI-Schlüssel: LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipraglurant, auch bekannt unter seinem Codenamen ADX-48621, ist ein kleines Molekül, das als negativer allosterischer Modulator des metabotropen Glutamatrezeptors 5 (mGluR5) wirkt. Diese Verbindung wird von Addex Therapeutics zur Behandlung von Parkinson-Krankheit Levodopa-induzierten Dyskinesien (PD-LID) und anderen neurologischen Erkrankungen entwickelt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienSpezielle Reaktionsbedingungen und industrielle Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben .

Vorbereitungsmethoden

The synthesis of dipraglurant involves several steps, starting from commercially available starting materialsSpecific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Dipraglurant unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen in das Molekül einzuführen.

    Reduktion: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

    Substitution: Diese Reaktion kann verwendet werden, um eine funktionelle Gruppe durch eine andere zu ersetzen.

Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease and Levodopa-Induced Dyskinesia (PD-LID)

Dipraglurant has been primarily studied for its efficacy in treating levodopa-induced dyskinesia associated with Parkinson's disease.

  • Clinical Trials : A Phase IIa clinical trial demonstrated significant efficacy in reducing dyskinesia severity. Patients receiving doses of 50 mg and 100 mg showed a statistically significant reduction in the modified Abnormal Involuntary Movement Scale (mAIMS) scores, indicating a decrease in dyskinesia symptoms .

Key Findings

  • Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported.
  • Efficacy :
    • Day 1: 20% reduction at 50 mg (p = 0.04)
    • Day 14: 32% reduction at 100 mg (p = 0.04)
Dose (mg)DaymAIMS Reduction (%)p-value
501200.04
10014320.04

Non-Motor Symptoms of Parkinson's Disease

Recent studies have indicated that this compound may also alleviate non-motor symptoms such as anxiety and depression, which are prevalent among Parkinson’s patients .

  • Animal Models : In rodent models, this compound demonstrated:
    • Anxiolytic effects in the Vogel conflict test.
    • Antidepressant effects in the forced swim test.
Symptom TypeTest UsedEffect Observed
AnxietyVogel TestIncreased punished licks
DepressionForced Swim TestDecreased immobility time

Other Potential Applications

This compound is being explored for several other conditions:

  • Blepharospasm : Under development for this condition with promising preliminary results .
  • Post-Stroke Recovery : Investigated for its potential to aid recovery following strokes.
  • Traumatic Brain Injury : Potential applications in managing symptoms related to TBI.
  • Dystonia and Other Psychiatric Disorders : Research indicates possible effectiveness in treating various forms of dystonia and conditions such as treatment-resistant depression and obsessive-compulsive disorder .

Case Study: Phase IIa Trial for PD-LID

In a double-blind placebo-controlled trial involving 76 patients, this compound was administered over four weeks with dose escalation from 50 mg to 100 mg. The study successfully demonstrated:

  • Primary Objective : Good safety profile.
  • Secondary Objective : Significant reduction in dyskinesia severity measured through patient diaries and clinical scales .

Wirkmechanismus

Dipraglurant exerts its effects by negatively modulating the mGluR5 receptor. This modulation reduces abnormal glutamate signaling, which is implicated in various neurological disorders. By inhibiting mGluR5, this compound helps to restore normal synaptic plasticity and reduce symptoms such as dyskinesia and involuntary muscle contractions .

Vergleich Mit ähnlichen Verbindungen

Dipraglurant gehört zu einer Klasse von Verbindungen, die als negative allosterische Modulatoren von mGluR5 bekannt sind. Zu den ähnlichen Verbindungen gehören:

This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für mGluR5, was zu seinem therapeutischen Potenzial und seinem Sicherheitsprofil beiträgt .

Biologische Aktivität

Dipraglurant, also known as ADX48621, is a novel compound being developed primarily for the treatment of levodopa-induced dyskinesia (LID) associated with Parkinson's disease (PD). It functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential applications in treating both motor and non-motor symptoms of Parkinson's disease.

This compound selectively inhibits mGluR5, which plays a critical role in modulating neurotransmission in the brain. By targeting this receptor, this compound aims to reduce excessive glutamate activity that contributes to dyskinesia and other symptoms associated with PD. The compound has shown promise in preclinical models, indicating its potential to alleviate LID without compromising the therapeutic effects of levodopa.

Phase IIa Clinical Trials

In a Phase IIa clinical trial involving 76 patients with moderate to severe LID, this compound demonstrated significant efficacy in reducing dyskinesia. Participants were randomized to receive either this compound or a placebo over a four-week period. The results indicated:

  • Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported. Common adverse events included dizziness and nausea, but these were not severe or dose-limiting .
  • Efficacy : Statistically significant reductions in peak dose dyskinesia were observed:
    • Day 1: 20% reduction at 50 mg (p = 0.04)
    • Day 14: 32% reduction at 100 mg (p = 0.04)

These findings suggest that this compound effectively mitigates LID symptoms while maintaining safety profiles comparable to placebo.

Study Parameters This compound (n=52) Placebo (n=24)
Adverse Events (%)88.575
Significant Reduction in mAIMSDay 1: p = 0.042
Day 14: p = 0.038
Not applicable

Preclinical Studies

Preclinical investigations have further elucidated the biological activity of this compound:

  • Animal Models : In rodent models mimicking PD and its non-motor symptoms (NMS), this compound administration resulted in:
    • Reduced haloperidol-induced catalepsy.
    • Decreased immobility time in forced swim tests.
    • Lowered anxiety-like behaviors measured by the marble-burying test .

These studies underscore this compound's potential to address both motor and non-motor symptoms prevalent in PD patients.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within one hour. A study reported a mean maximum concentration (CmaxC_{max}) of approximately 1844ng mL1844\,\text{ng mL} at the highest dose of 100mg100\,\text{mg} on Day 28 . The pharmacokinetic profile supports its use as a therapeutic agent for chronic conditions like PD.

Future Directions

Ongoing research aims to further explore this compound's efficacy across diverse patient populations and its long-term safety profile. There is also interest in its application for treating other movement disorders and psychiatric conditions associated with PD, such as anxiety and depression .

Eigenschaften

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236230
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872363-17-2
Record name Dipraglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872363-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipraglurant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipraglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPRAGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.